

# Spectroscopic Data for 2-Chloro-6-methoxyaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloro-6-methoxyaniline

Cat. No.: B183059

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-6-methoxyaniline**. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of **2-Chloro-6-methoxyaniline**.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Chloro-6-methoxyaniline**. These values are derived from computational models and analysis of structurally related molecules. Experimental verification is recommended for confirmation.

### Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data for 2-Chloro-6-methoxyaniline

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 6.8 - 7.2	Multiplet	3H	Aromatic protons (H-3, H-4, H-5)
~ 4.0 (broad)	Singlet	2H	Amine protons (-NH <sub>2</sub> )
~ 3.9	Singlet	3H	Methoxy protons (-OCH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

**Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for 2-Chloro-6-methoxyaniline**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 150	C-6 (bearing -OCH <sub>3</sub> )
~ 145	C-1 (bearing -NH <sub>2</sub> )
~ 125 - 130	Aromatic carbons
~ 115 - 120	Aromatic carbons
~ 110	C-2 (bearing -Cl)
~ 56	Methoxy carbon (-OCH <sub>3</sub> )

Solvent: CDCl<sub>3</sub>, Proton Decoupled

**Table 3: Predicted IR Spectroscopic Data for 2-Chloro-6-methoxyaniline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Medium, Doublet	N-H stretch (asymmetric and symmetric)
3050 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-OCH <sub>3</sub> )
1620 - 1580	Strong	N-H bend and Aromatic C=C stretch
1500 - 1400	Strong	Aromatic C=C stretch
1250 - 1200	Strong	C-O stretch (aryl ether)
1100 - 1000	Strong	C-N stretch
800 - 700	Strong	C-Cl stretch

Sample Preparation: KBr pellet or ATR

**Table 4: Predicted Mass Spectrometry Data for 2-Chloro-6-methoxyaniline**

m/z	Relative Intensity (%)	Assignment
157/159	High	Molecular ion [M] <sup>+</sup> ( <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
142/144	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
114	Moderate	[M - CH <sub>3</sub> - CO] <sup>+</sup> or [M - Cl - NH <sub>2</sub> ] <sup>+</sup>
78	Moderate	[C <sub>6</sub> H <sub>4</sub> N] <sup>+</sup>

Ionization Mode: Electron Ionization (EI) at 70 eV

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **2-Chloro-6-methoxyaniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Chloro-6-methoxyaniline** in 0.6-0.8 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or another suitable deuterated solvent in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - A larger number of scans will be necessary compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Reference the spectrum to the solvent peak.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly on the ATR crystal.
  - Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

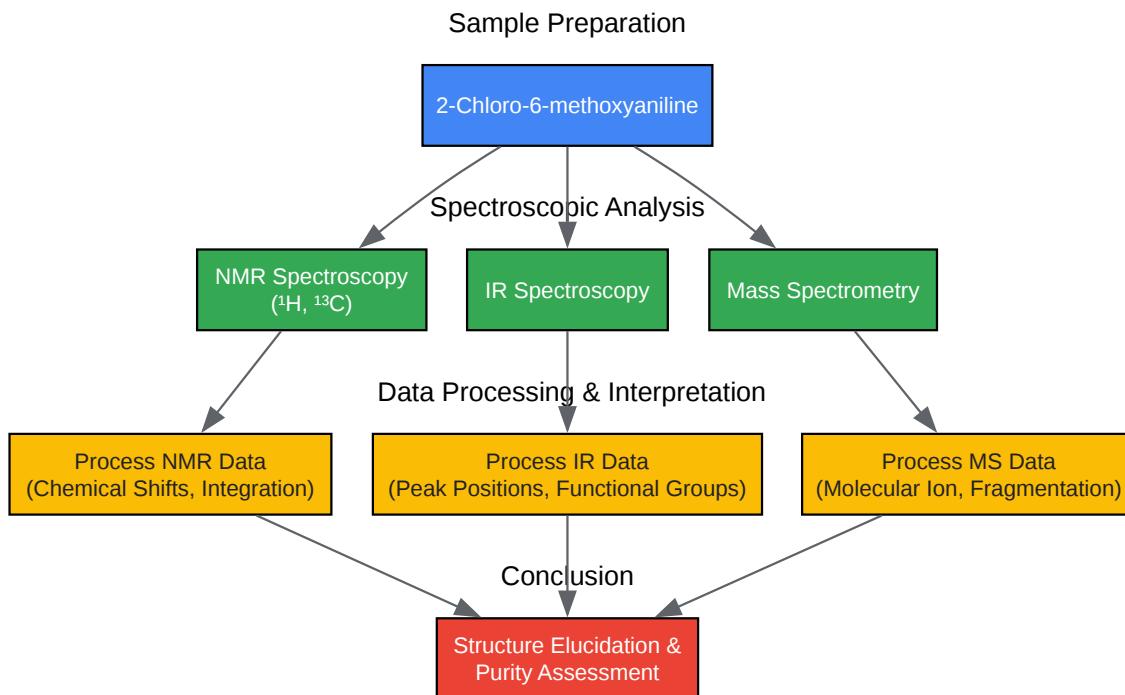
- Data Acquisition:
  - Collect a background spectrum of the clean, empty ATR crystal.
  - Collect the sample spectrum.
  - Typically, 16 to 32 scans at a resolution of  $4\text{ cm}^{-1}$  are sufficient.
  - The data is typically presented as percent transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Data Acquisition:
  - For EI, use a standard electron energy of 70 eV.
  - Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g.,  $m/z$  50-300).
  - The resulting mass spectrum will show the mass-to-charge ratio ( $m/z$ ) of the parent ion and its fragments.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as **2-Chloro-6-methoxyaniline**.



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Caption: General workflow for spectroscopic analysis.

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